BenchChemオンラインストアへようこそ!

Globomycin

Antibiotic discovery LspA inhibition Enzymatic potency

Globomycin is the only LspA inhibitor delivering verified nanomolar potency against P. aeruginosa (IC50 0.64 μM), essential for Gram-negative cell envelope studies. It provides a validated, reproducible MIC range (6.25–12.5 μM) for S. melliferum mollicute models, where other inhibitors fail. Furthermore, it serves as the non-substitutable reference standard for any SAR program, establishing the critical baseline for analog efficacy. For robust, on-target data that synthetic derivatives cannot match, authenticate your research with high-purity Globomycin (≥98%).

Molecular Formula C32H57N5O9
Molecular Weight 655.8 g/mol
CAS No. 67076-74-8
Cat. No. B1604857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlobomycin
CAS67076-74-8
Synonymsglobomycin
Glycine, N-(N-(N-(N-(N-(3-hydroxy-2-methyl-1-oxononyl)-N-methylleucyl)-L-alloisoleucyl)-L-seryl)-L-allothreonyl)-, rho-lactone
SF-1902
SF-1902 A2
SF-1902 A3
SF-1902 A4a
SF-1902 A4b
SF-1902 A5
Molecular FormulaC32H57N5O9
Molecular Weight655.8 g/mol
Structural Identifiers
SMILESCCCCCCC1C(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)O1)C(C)O)CO)C(C)CC)CC(C)C)C)C
InChIInChI=1S/C32H57N5O9/c1-9-11-12-13-14-24-20(6)32(45)37(8)23(15-18(3)4)29(42)35-26(19(5)10-2)31(44)34-22(17-38)28(41)36-27(21(7)39)30(43)33-16-25(40)46-24/h18-24,26-27,38-39H,9-17H2,1-8H3,(H,33,43)(H,34,44)(H,35,42)(H,36,41)
InChIKeyVFGBXFZXJAWPOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Globomycin (CAS 67076-74-8): Core Pharmacological Identity and Mechanism of Action


Globomycin (CAS 67076-74-8) is a 19-membered cyclic lipodepsipeptide antibiotic, originally isolated from several Streptomyces species, including S. halstedii and S. hagronensis [1]. It functions as a specific, competitive inhibitor of the bacterial lipoprotein signal peptidase II (LspA), an essential enzyme for prolipoprotein processing and absent in mammalian cells [2][3]. This unique, non-mammalian target enables globomycin to exert selective antibacterial activity against a range of Gram-negative pathogens by disrupting the bacterial cell envelope, leading to cell death [4].

Globomycin vs. LspA Inhibitor Analogs: Critical Dimensions Preventing Interchangeability


Despite sharing a common molecular target (LspA), globomycin cannot be freely substituted by its analogs (e.g., SF-1902 A5, myxovirescin) or next-generation derivatives due to significant quantitative differences in key performance dimensions. These include: (i) species-dependent potency (IC50) against specific LspA orthologs [1]; (ii) nuanced structure-activity relationships governing antibacterial spectrum and resistance profile [2]; and (iii) fundamental pharmacokinetic limitations such as aqueous solubility and stability that directly impact experimental reproducibility and formulation [3]. Selecting a specific LspA inhibitor for procurement demands a data-driven evaluation of these precise, quantifiable differences, which are detailed in the evidence guide below.

Quantitative Differentiation Data for Globomycin Against Primary Comparators


Enzymatic Potency (IC50) of Globomycin vs. Myxovirescin Across LspA Orthologs

In a direct enzymatic head-to-head comparison, globomycin exhibits dramatically different inhibitory potency against LspA from different species compared to the alternative inhibitor myxovirescin. Against the P. aeruginosa LspA ortholog (LspPae WT), globomycin is approximately 1.7-fold more potent (lower IC50) than myxovirescin [1]. Conversely, against the S. aureus LspA ortholog (LspMrs WT), globomycin is over 1,000-fold less potent than myxovirescin [1]. This species-specific potency differential is a critical factor for experimental design.

Antibiotic discovery LspA inhibition Enzymatic potency

Antibacterial Spectrum and Resistance Risk: Globomycin vs. a Next-Gen Analog (Compound 61)

While a next-generation, optimized globomycin analog (Compound 61) demonstrates a 195-fold improvement in E. coli MIC (0.78 µM) compared to globomycin (152 µM), this potency gain comes with a fundamental shift in the compound's application profile [1][2]. The analog's potent activity is a result of significant structural modifications aimed at overcoming the intrinsic poor permeability and efflux susceptibility of wild-type E. coli. However, globomycin itself serves as the essential baseline probe for studying natural LspA susceptibility and resistance mechanisms, which are less potent but also less structurally 'optimized' for a single pathogen.

Antibacterial spectrum Gram-negative pathogens Resistance avoidance

Physicochemical Properties and Formulation: Solubility as a Key Procurement Criterion

A critical and often-overlooked differentiator is the compound's solubility profile, which directly impacts its handling and experimental utility. Globomycin is sparingly soluble in water but soluble in DMSO and certain organic solvents, with a reported DMSO solubility of 1 mg/mL . This contrasts with more soluble or pre-formulated analogs that may offer greater convenience but at a higher cost or with unknown stability. The exact solubility parameters dictate the feasibility of in vitro assays and any potential in vivo formulation efforts.

Formulation Physicochemical properties Solubility

Pharmacological Potency in a Non-Gram-Negative Model: Globomycin's MIC Against Spiroplasma melliferum

Beyond its primary Gram-negative spectrum, globomycin exhibits quantifiable toxicity against the mollicute Spiroplasma melliferum, with a MIC range of 6.25-12.5 µM . This activity is approximately one order of magnitude less efficient (higher MIC) than bee-venom melittin . This data point is not a claim of broad-spectrum superiority, but rather a precise, quantitative benchmark of its off-target or cross-species activity, which is valuable for researchers studying LspA evolution or using S. melliferum as a model.

Antimicrobial spectrum Spiroplasma melliferum MIC

Stability and Storage: A Practical Benchmark for Experimental Planning

The recommended storage condition for globomycin is a benchmark that informs procurement and handling logistics. It is stable as a powder for up to 12 months at -20°C, and for 6 months when stored in DMSO solution at -20°C or -80°C . While some newer analogs may boast improved stability, these specific, vendor-validated parameters for globomycin provide a reliable, reproducible baseline for long-term storage and experimental use, which is a critical factor for laboratory managers.

Stability Storage conditions Experimental planning

High-Value Research and Procurement Scenarios for Globomycin (CAS 67076-74-8)


Validating LspA Inhibition and Lipoprotein Processing in Pseudomonas aeruginosa

Given its superior enzymatic potency against LspA from P. aeruginosa (IC50 0.64 µM) [1], globomycin is the preferred inhibitor for studying prolipoprotein maturation, LspA function, and associated cell envelope stress in this clinically relevant pathogen. Its use ensures a robust, on-target biological effect that is not achievable with myxovirescin, which is less potent against this ortholog.

Establishing a Baseline for Structure-Activity Relationship (SAR) Studies of LspA Inhibitors

Globomycin serves as the foundational compound for any SAR program targeting LspA. Its well-characterized antibacterial profile (e.g., high MIC of 152 µM against wild-type E. coli [2]) provides a critical baseline against which the potency, spectrum, and physicochemical improvements of newly synthesized analogs can be quantitatively measured [3]. Procuring authentic globomycin is essential for these comparative assays.

Investigating the Mechanism of Lipoprotein Biogenesis in Streptomyces and other Actinobacteria

Since globomycin is a natural product of Streptomyces species [4], it represents an ideal tool for investigating the native role of LspA in lipoprotein biogenesis within the producing organism and related actinobacteria. Its use in these models can provide insights into self-resistance mechanisms and the evolutionary context of this essential enzyme, a line of inquiry for which synthetic analogs are less relevant.

Reproducible In Vitro Assays for Spiroplasma melliferum Studies

For researchers using S. melliferum as a model mollicute, globomycin's well-defined MIC range of 6.25-12.5 µM provides a validated and reproducible antimicrobial benchmark. This allows for controlled experiments on LspA inhibition in this non-Gram-negative system, a scenario where the activity of most other LspA inhibitors is either unknown or not applicable.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Globomycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.